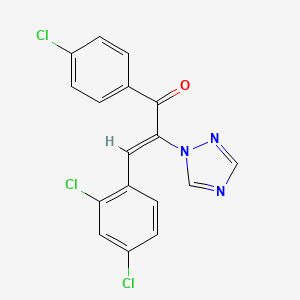
1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one” is a complex organic molecule that contains a 1,2,4-triazole ring. Triazole rings are five-membered rings containing two carbon atoms and three nitrogen atoms. They are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, along with chlorophenyl groups and a propenone group. The exact structure would need to be confirmed using spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Scientific Research Applications
Crystal and Molecular Structures
- The molecular structures of derivatives, including those related to 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-2-propen-1-one, have been analyzed, revealing intricate lattice parameters and molecular compositions. These findings contribute to the understanding of the compound's chemical properties (Malinovskii et al., 1993).
Synthesis and Structural Characterization
- Synthesis processes and structural characterizations of related compounds, involving condensation, chlorination, and esterification reactions, have been explored. This research assists in developing synthetic pathways for similar compounds (Yan Shuang-hu, 2014).
Antifungal Activity
- Novel derivatives of the compound have been synthesized and tested for antifungal activity against various pathogens, demonstrating potential applications in agricultural and pharmaceutical sectors (Yi-An Ruan et al., 2011).
Extraction Studies
- Studies on the extraction of hydrochloric and nitric acid using derivatives of this compound have been conducted. This research is relevant for chemical processing and industrial applications (Golubyatnikova et al., 2012).
Structural Studies in Azolylmethanes
- Comparative studies of the crystal structures of fungicidal azolylmethanes, including compounds related to the subject molecule, provide insights into their molecular conformations and potential fungicidal mechanisms (Anderson et al., 1984).
Biochemical Synthesis and Activity
- Research into the biochemical synthesis of enantiomeric forms of related compounds and their biological activities sheds light on their potential for developing new fungicides (Bianchi et al., 1991).
Enzyme Inhibition Studies
- Investigations into the lipase and α-glucosidase inhibition properties of novel compounds derived from this molecule reveal potential therapeutic applications in medical science (Bekircan et al., 2015).
Antioxidant Properties
- Studies on the antioxidant and antiradical activities of new derivatives indicate their potential utility in addressing oxidative stress-related disorders (Bekircan et al., 2008).
properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3N3O/c18-13-4-1-11(2-5-13)17(24)16(23-10-21-9-22-23)7-12-3-6-14(19)8-15(12)20/h1-10H/b16-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNJERKRRKSTDO-APSNUPSMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/N3C=NC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445127.png)

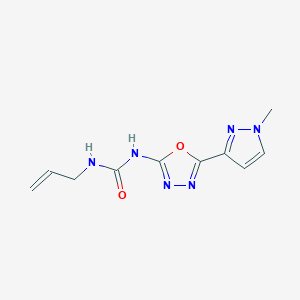
![(Z)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-2-propenenitrile](/img/structure/B2445132.png)


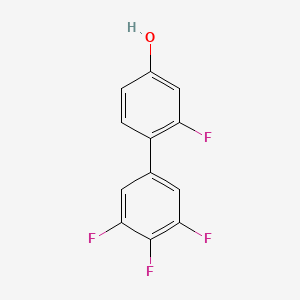
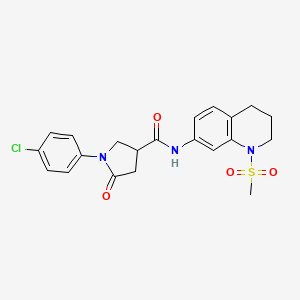
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2445138.png)
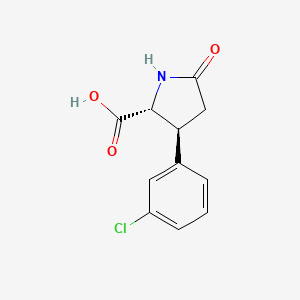
![1-((2-([2,3'-Bithiophen]-5-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2445144.png)
![Tert-butyl N-[(1R,2R,4R,5R)-5-amino-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2445146.png)
![N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2445148.png)
![N-(3-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445149.png)